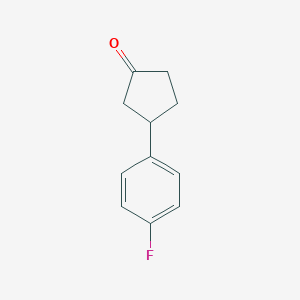

3-(4-Fluorophenyl)cyclopentanone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-fluorophenyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFKGEOPZKWZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617134 | |

| Record name | 3-(4-Fluorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165591-10-6 | |

| Record name | 3-(4-Fluorophenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorophenyl Cyclopentanone and Its Analogues

Enantioselective Synthetic Routes

The enantioselective synthesis of 3-(4-Fluorophenyl)cyclopentanone and its analogues often involves multi-step sequences that strategically build the chiral centers of the target molecule. Key among these are methods combining asymmetric alkylation and intramolecular cyclopropanation, as well as organocatalytic and other transition metal-catalyzed transformations.

Asymmetric Alkylation and Intramolecular Cyclopropanation Strategies

A notable strategy for the synthesis of chiral 3,4-disubstituted cyclopentanones, which are close structural analogues of this compound, employs a sequence of carefully orchestrated catalytic reactions. This approach is exemplified by the synthesis of (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone. nih.gov

The initial and crucial step in this synthetic sequence is the establishment of the first stereocenter through a Molybdenum-catalyzed asymmetric alkylation. nih.gov This type of reaction has become a powerful tool in organic synthesis for its high regio- and enantioselectivity. nih.gov The molybdenum catalyst, in conjunction with a chiral ligand, facilitates the alkylation of a prochiral nucleophile, leading to the formation of a product with a high degree of enantiomeric excess. nih.govnih.gov In the synthesis of the aforementioned cyclopentanone (B42830) analogue, this step is instrumental in setting the absolute stereochemistry that guides subsequent transformations. nih.gov

The general principle of Molybdenum-catalyzed asymmetric allylic alkylation (AAA) involves the coordination of the metal to an allylic substrate, followed by the enantioselective attack of a nucleophile. researchgate.net The choice of chiral ligand is critical for achieving high enantioselectivity. nih.gov

Table 1: Key Features of Molybdenum-Catalyzed Asymmetric Alkylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a Molybdenum complex, e.g., [(η³-C₇H₈)Mo(CO)₃] | nih.gov |

| Chiral Ligands | Often C₂-symmetric di- and triamides derived from trans-1,2-diaminocyclohexane | nih.gov |

| Stereocontrol | High enantioselectivity is achieved through the formation of a chiral catalyst-substrate complex. | nih.govresearchgate.net |

| Application | Establishment of the first stereocenter in the synthesis of chiral cyclopentanones. | nih.gov |

Following the establishment of the first stereocenter, a second stereocenter is introduced via a Copper-catalyzed intramolecular diastereoselective cyclopropanation. nih.gov This reaction involves the formation of a bicyclic intermediate, which is then subjected to ring-opening. The stereochemistry of the newly formed center is directed by the existing stereocenter, resulting in a product with a specific diastereomeric configuration. nih.gov Copper-catalyzed cyclopropanation reactions are well-established for the synthesis of cyclopropane-fused ring systems. nih.govresearchgate.net

In the context of the synthesis of the 3,4-disubstituted cyclopentanone analogue, this step proceeds with high diastereoselectivity, effectively setting the relative stereochemistry of the two adjacent stereocenters. nih.gov

The final stage of this synthetic sequence involves a one-pot procedure that transforms the bicyclic intermediate into the final cyclopentanone product. This sequence typically includes: nih.gov

Ring-Opening: The strained cyclopropane (B1198618) ring is opened.

Deprotection: Any protecting groups are removed.

Hydrolysis: Ester or other functional groups are hydrolyzed.

Decarboxylation: A carboxyl group is removed, often with the loss of carbon dioxide.

This efficient one-pot process streamlines the synthesis and provides the desired product in good yield. nih.gov

Organocatalytic and Transition Metal-Catalyzed Asymmetric Transformations

Beyond the specific sequence described above, other powerful strategies, such as catalytic desymmetrization, offer alternative routes to enantioenriched cyclopentanes. rsc.orgrsc.org

Catalytic asymmetric desymmetrization is a powerful strategy for generating chiral molecules from prochiral or meso starting materials. rsc.orgrsc.org This approach avoids the need for a resolution step and can provide access to highly functionalized cyclopentane (B165970) derivatives. rsc.org Various reactions, including nucleophilic additions and cycloadditions, can be employed for the desymmetrization of cyclopentane precursors. rsc.org

For instance, the desymmetrization of prochiral cyclopentene-1,3-diones can be achieved through asymmetric Diels-Alder reactions catalyzed by cinchona alkaloid-derived bifunctional amine-thiourea catalysts. nih.gov This method allows for the construction of multifunctional bridged tricyclic lactones which can be further elaborated into enantioenriched cyclopentane-1,3-diones. nih.gov Organocatalytic cross-dehydrogenative coupling has also been utilized for the enantioselective desymmetrization of cyclopentene-1,3-diones. researchgate.net

N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the desymmetrization of achiral tricarbonyl compounds to produce α,α-disubstituted cyclopentenes through an intramolecular aldol (B89426) reaction followed by decarboxylation. nih.gov

Table 2: Examples of Catalytic Desymmetrization Strategies for Cyclopentane Derivatives

| Strategy | Catalyst Type | Application | Reference |

|---|---|---|---|

| Asymmetric Diels-Alder Reaction | Cinchona alkaloid-derived bifunctional amine-thiourea | Desymmetrization of prochiral cyclopentene-1,3-diones | nih.gov |

| Cross-Dehydrogenative Coupling | Chiral bifunctional thiourea | Enantioselective desymmetrization of 2,2-disubstituted cyclopentene-1,3-diones | researchgate.net |

While not explicitly detailed for the direct synthesis of this compound, these catalytic desymmetrization approaches represent a potent and modern strategy for accessing chiral cyclopentane building blocks and could foreseeably be adapted for its synthesis. rsc.orgrsc.org

Chiral Catalyst Development for Enantiocontrol

The synthesis of specific enantiomers of cyclic compounds is a significant objective in organic chemistry, particularly for creating biologically active molecules. For cyclopentanone derivatives like this compound, controlling the stereochemistry is crucial. The development of chiral catalysts enables enantioselective synthesis, yielding products with high enantiomeric excess (ee).

Researchers have explored various catalytic systems to achieve enantiocontrol in the formation of cyclopentane rings. One successful approach involves the use of biphenyl-derived axially chiral phosphepines as nucleophilic catalysts in asymmetric [4+1] annulation reactions. nih.gov This method allows for the creation of functionalized cyclopentenes with all-carbon quaternary or heteroatom-bearing stereocenters in good yields and high enantioselectivity. nih.gov For instance, the reaction between α-cyano ketones and allenoates, catalyzed by these chiral phosphepines, can produce cyclopentenes with ee values often exceeding 90%.

Another powerful strategy is the use of chiral copper catalysts in cyclopropanation-rearrangement (CP-RA) approaches. sioc.ac.cn This method has been successfully applied to synthesize a variety of chiral heterobicyclic molecules, demonstrating excellent enantioselectivity (91–99% ee) and diastereoselectivity. sioc.ac.cn The enantioselectivity is typically established during the initial cyclopropanation step. sioc.ac.cn Although not yet applied specifically to this compound, these advanced catalytic systems represent the forefront of enantioselective synthesis for this class of compounds.

The table below summarizes key aspects of chiral catalyst systems applicable to the synthesis of chiral cyclopentane derivatives.

| Catalyst Type | Reaction | Key Features | Reference |

| Biphenyl-derived phosphepines | Asymmetric [4+1] Annulation | Generates all-carbon quaternary or heteroatom-substituted stereocenters; good yields and high ee. | nih.gov |

| Chiral Copper Catalysts | Cyclopropanation-Rearrangement (CP-RA) | Produces chiral heterobicyclic molecules; excellent enantioselectivity (91-99% ee) and diastereoselectivity. | sioc.ac.cn |

| Palladium Catalysts | Kinetic Resolution via Allylic Substitution | Transforms racemic 4-hydroxycyclopentenone into various substituted cyclopentenones with high enantioselectivity. | nih.gov |

Multi-Step Conversions and Cyclization Strategies

Complex organic molecules often require multi-step synthetic sequences. For aryl-substituted cyclopentanones and their derivatives, strategies involving Grignard reactions and cyclization are common.

Grignard Reaction-Based Synthetic Sequences

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. masterorganicchemistry.comadichemistry.comleah4sci.com Their application in multi-step syntheses provides a versatile route to complex cyclopentane structures.

A notable multi-step synthesis starts from cyclopentanone to produce 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, a compound investigated for its potential as a p38 mitogen-activated protein kinase (MAPK) inhibitor. researchgate.net The initial step involves the reaction of cyclopentanone with a Grignard reagent to form 1-cyclopentenyl-4-fluorobenzene. researchgate.net This precursor is then subjected to further transformations to yield the final cyclopentene (B43876) derivative. researchgate.net

In the synthetic sequence leading to 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, a key intermediate is formed. The 1-cyclopentenyl-4-fluorobenzene, created from the initial Grignard reaction, is oxidized using hydrogen peroxide and formic acid. researchgate.net This oxidation step yields 2-(4-Fluorophenyl)cyclopentanone . researchgate.net This ketone then serves as the direct precursor for the subsequent addition reaction.

Synthetic Pathway from Cyclopentanone to 2-(4-Fluorophenyl)cyclopentanone

| Step | Starting Material | Reagent(s) | Product | Reference |

| 1 | Cyclopentanone | 4-Fluorophenylmagnesium bromide (Grignard reagent) | 1-Cyclopentenyl-4-fluorobenzene | researchgate.net |

| 2 | 1-Cyclopentenyl-4-fluorobenzene | Hydrogen peroxide, Formic acid | 2-(4-Fluorophenyl)cyclopentanone | researchgate.net |

The final key step in the synthesis of the target cyclopentene involves the reaction of the intermediate, 2-(4-fluorophenyl)cyclopentanone, with a specialized Grignard reagent. The synthesis of the final product, 2-(4-Fluorophenyl)-1-(4-pyridyl)cyclopentan-1-ol, is achieved through the interaction of the enolizable 2-(4-fluorophenyl)cyclopentanone with a complex Grignard reagent, PyMgCl·LiCl. researchgate.net This reaction is notably assisted by the use of a neodymium salt catalyst, specifically NdCl₃·2LiCl. researchgate.net This catalytic system facilitates the addition of the pyridyl group to the cyclopentanone ring, leading to the formation of the alcohol precursor which can then be dehydrated to the final cyclopentene product. researchgate.net

Mannich Reaction Applications

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base, from an amine, a carbonyl compound, and a nucleophile (often another carbonyl compound). wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile and reacts with an enol or enolate. wikipedia.orgnumberanalytics.com

This reaction is highly valuable for introducing aminoalkyl groups into a molecule. nih.gov While no specific examples detailing the use of the Mannich reaction for the direct synthesis of this compound were found, its principles are highly applicable for creating analogues. For instance, reacting this compound (as the enolizable carbonyl component) with formaldehyde (B43269) and a primary or secondary amine could yield a 2-(aminomethyl)-5-(4-fluorophenyl)cyclopentanone derivative.

Furthermore, the development of asymmetric Mannich reactions, often employing chiral organocatalysts like proline, allows for the stereoselective synthesis of β-amino carbonyl compounds. wikipedia.orgnumberanalytics.com This opens a potential pathway for the enantioselective synthesis of complex cyclopentanone derivatives containing both an aryl group and an amino functional group, which are of significant interest in medicinal chemistry. nih.gov

One-Pot Three-Component Condensation Involving Cyclopentanone

Another relevant example is the synthesis of α-aminophosphonates via a one-pot, three-component reaction, demonstrating the versatility of this approach in creating diverse molecular scaffolds. researchgate.net The synthesis of azaspirononatriene derivatives through the reaction of isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives further showcases the power of multicomponent reactions in constructing complex cyclic systems. nih.gov These methodologies highlight the potential for developing a one-pot synthesis for 3-arylcyclopentanones by carefully selecting the appropriate starting materials that could undergo a cascade reaction to form the desired cyclopentanone ring with the aryl substituent.

Generation of Amino-Substituted Fluorophenyl Cyclopentanone Derivatives

The introduction of an amino group to the fluorophenyl cyclopentanone scaffold is a key step in generating analogues with potential pharmaceutical applications. Synthetic strategies for related fluorinated amino compounds provide insight into how this might be achieved. For example, a method for the synthesis of 3-amino-4-fluoropyrazoles involves the monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines. nih.gov Similarly, a tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds has been used to produce 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.gov

A more direct, albeit hypothetical, approach for the synthesis of 3-amino-3-(4-fluorophenyl)cyclopentanone could involve a tandem Michael addition-cyclization reaction. This type of cascade reaction is known to form five-membered rings. nih.gov For example, the reaction of nitroalkenes with 1,3-dicarbonyl compounds can lead to substituted dihydrofurans through a Michael addition followed by cyclization. researchgate.net Adapting this strategy to a suitable nitrogen-containing nucleophile and a precursor to the 4-fluorophenylcyclopentenone system could provide a viable route to the desired amino-substituted derivatives.

Dieckmann Condensation for Cyclopentanone Core Construction

The Dieckmann condensation is a powerful and widely used intramolecular Claisen condensation reaction for the synthesis of cyclic β-keto esters, which are valuable precursors to cyclic ketones like cyclopentanone. oregonstate.edufiveable.meorganic-chemistry.orgucla.edumasterorganicchemistry.com This method is particularly effective for forming five- and six-membered rings due to their inherent stability. libretexts.orgfiveable.me

Intramolecular Carbon-Carbon Bond Formation from Diester Precursors

The core of the Dieckmann condensation lies in the intramolecular cyclization of a diester. oregonstate.edufiveable.me For the synthesis of a cyclopentanone ring, a 1,6-diester, such as diethyl adipate, is typically used. mdpi.comacs.org The reaction is initiated by a strong base, like sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. organic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. organic-chemistry.org This intramolecular nucleophilic acyl substitution results in the formation of a five-membered cyclic β-keto ester. ucla.edu

A hypothetical pathway to this compound via this method would start with diethyl 3-(4-fluorophenyl)adipate. The intramolecular condensation of this precursor would yield ethyl 2-oxo-4-(4-fluorophenyl)cyclopentane-1-carboxylate.

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Enolate Formation | Deprotonation of the α-carbon of a 1,6-diester using a strong base. | Diethyl adipate, Sodium ethoxide | Enolate of diethyl adipate |

| 2. Intramolecular Cyclization | Nucleophilic attack of the enolate on the second ester group. | Enolate of diethyl adipate | Cyclic tetrahedral intermediate |

| 3. Elimination | Elimination of an alkoxide group to form the cyclic β-keto ester. | Cyclic tetrahedral intermediate | Ethyl 2-oxocyclopentanecarboxylate, Ethoxide |

Decarboxylation in Cyclopentanone Ring Synthesis

The cyclic β-keto ester formed from the Dieckmann condensation can be readily converted to the corresponding ketone through a process of hydrolysis and decarboxylation. The ester group is first hydrolyzed to a carboxylic acid, typically under acidic or basic conditions. The resulting β-keto acid is unstable and readily loses carbon dioxide upon heating to yield the final cyclopentanone derivative.

Following the hypothetical synthesis of ethyl 2-oxo-4-(4-fluorophenyl)cyclopentane-1-carboxylate, subsequent hydrolysis and decarboxylation would lead to the desired this compound. This two-step sequence of Dieckmann condensation followed by decarboxylation is a classic and reliable method for preparing substituted cyclopentanones.

Wittig-Horner Reaction and Cyclization Approaches for Related Cyclopentanol (B49286) Systems

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a key method for the synthesis of alkenes from aldehydes or ketones with high stereoselectivity. organic-chemistry.orgnih.gov This reaction can be employed to create precursors that, through subsequent cyclization reactions, can form cyclopentanol systems, which are readily oxidized to the corresponding cyclopentanones.

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. This carbanion then reacts with an aldehyde or ketone to produce an alkene. organic-chemistry.org For the synthesis of a precursor to 3-(4-fluorophenyl)cyclopentanol, one could envision a reaction between an appropriate phosphonate and a carbonyl compound that would generate an unsaturated ester or ketone containing the 4-fluorophenyl group.

Chemical Reactivity and Mechanistic Investigations

Enolate Chemistry and Aggregation Phenomena

The generation of enolates from 3-(4-Fluorophenyl)cyclopentanone opens up a rich field of chemical transformations. The nature of the lithium enolate species in solution is a critical determinant of its reactivity and stereoselectivity.

Structural Characterization of Lithium Enolates

Multinuclear NMR spectroscopic studies at low temperatures have been instrumental in elucidating the structures of lithium enolates in solution. While direct studies on this compound are not extensively documented, data from analogous systems such as the lithium enolates of cyclopentanone (B42830) and 4-fluoroacetophenone reveal that they typically exist as tetrameric structures in mixtures of tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O).

The aggregation state of lithium enolates is highly sensitive to the solvent system and the presence of coordinating additives like hexamethylphosphoramide (B148902) (HMPA). The addition of HMPA to THF solutions of similar lithium enolates has a profound deaggregating effect. For instance, studies on cyclopentanone lithium enolate show that excess HMPA primarily leads to the formation of a bis-HMPA coordinated dimer. wikipedia.org Even at high concentrations of HMPA, the formation of a monomeric enolate is not observed, with the equilibrium strongly favoring the dimeric species. wikipedia.org This shift from tetrameric to dimeric aggregates upon the addition of HMPA is a key factor in modifying the enolate's reactivity.

Table 1: Effect of HMPA on the Aggregation State of Cyclopentanone Lithium Enolate in THF

| HMPA Equivalents | Predominant Species |

| 0 | Tetramer |

| >1 | Bis-HMPA Coordinated Dimer |

Data based on analogous cyclopentanone systems.

Kinetic investigations, in conjunction with structural data, have demonstrated that the dimeric form of the enolate is the key reactive intermediate in several important transformations. For the lithium enolate of cyclopentanone, it has been shown that alkylation with methyl iodide proceeds through the HMPA-assisted dimer. wikipedia.org Similarly, proton exchange reactions also occur via the dimeric aggregate, although without the direct participation of additional HMPA molecules. wikipedia.org This understanding of the role of dimeric species helps to explain the beneficial effect of HMPA in achieving selective monoalkylation of lithium enolates. wikipedia.org

Stereochemical Implications in Enolate Transformations

The geometry of the enolate is a crucial factor in determining the stereochemical outcome of its reactions, such as aldol (B89426) additions. While specific studies on the stereoselectivity of this compound enolate are limited, general principles suggest that the formation of either the cis- or trans-enolate can be influenced by the choice of base and the presence of additives. The stereochemistry of the final product in subsequent reactions would then be dictated by the geometry of the reacting enolate.

Reactions of the Carbonyl Moiety

The carbonyl group of this compound is a focal point for a variety of chemical transformations, including the formation of oximes and their subsequent rearrangement.

Formation of Oximes and Beckmann Rearrangement Pathways

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. This reaction is a standard method for converting ketones into oximes and proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.com

The resulting oxime can then undergo a Beckmann rearrangement, a classic organic reaction that transforms an oxime into an amide under acidic conditions. masterorganicchemistry.comorganicreactions.org The rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. csbsju.edu

For the oxime of this compound, two possible regioisomeric lactams can be formed, depending on which of the two alpha-carbon groups migrates. The migratory aptitude is influenced by the stereochemistry of the oxime and the electronic properties of the migrating groups.

Table 2: Potential Products of the Beckmann Rearrangement of this compound Oxime

| Migrating Group | Product |

| C2 of the cyclopentanone ring | 4-(4-Fluorophenyl)azepan-2-one |

| C5 of the cyclopentanone ring | 3-(4-Fluorophenyl)azepan-2-one |

The specific outcome would depend on the reaction conditions and the stereochemistry of the oxime precursor.

The Beckmann rearrangement can be promoted by a variety of acidic reagents, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org The choice of catalyst can influence the reaction pathway and the selectivity for a particular product. organic-chemistry.org

Fluorine-Induced Reactivity Modulation

The introduction of fluorine into organic molecules can significantly alter their chemical reactivity and physical properties. This is primarily due to fluorine's high electronegativity, which can induce strong electronic effects on the molecular framework.

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the effects of fluorination on the cyclopentanone ring system. These analyses reveal that the position of the fluorine atom significantly influences bond strengths within the molecule.

In a theoretical study on fluorinated derivatives of cyclopentanone, it was found that fluorination at the α-position to the carbonyl group (C2) leads to a weakening of the adjacent C1-C2 bond. mdpi.com Conversely, this α-fluorination can result in a slight strengthening of the C1-C5 and C2-C3 bonds. mdpi.com When fluorination occurs at the C5 position, the C1-C5 bond is weakened, while the C1-C2 and C4-C5 bonds experience a slight strengthening. mdpi.com The effect of introducing a second fluorine atom is generally similar to the first, though its strengthening effect on other bonds tends to be less pronounced. mdpi.com

The table below summarizes the general effects of fluorination on the bond strengths within a substituted cyclopentanone ring based on computational analyses.

| Fluorination Position | Effect on Adjacent C-C Bond | Effect on Other Ring Bonds |

| α-position (to carbonyl) | Weakens | Strengthens |

| β-position | Weakens | Strengthens |

| γ-position | Weakens | Strengthens |

Data based on computational studies of fluorinated cyclopentanone derivatives. mdpi.com

Thermolytic Decomposition Pathways of Related Compounds

The thermal decomposition of cyclic ketones and their precursors provides insight into the stability and potential reaction pathways of compounds like this compound under high-temperature conditions.

The thermolysis of cis-fused 1,2,4-trioxanes can lead to the formation of cyclopentanone derivatives. nih.gov The initial step in the thermal decomposition of these trioxanes is the homolytic cleavage of the peroxide bond to form a diradical intermediate. nih.gov This diradical can then undergo further decomposition.

One of the observed pathways in the thermolysis of certain trioxanes is the formation of a diperoxide of the corresponding cyclic ketone, such as cyclopentanone diperoxide. nih.gov This diperoxide is understood to form through recombination of a 1,3-dioxy-diradical within the solvent cage. nih.gov Subsequently, these diperoxides gradually decompose, yielding additional ketone, in this case, cyclopentanone. nih.gov The extrusion of stable fragments, including the ketone, is a primary event in the thermal decomposition of these related cis-fused bicyclic 1,2,4-trioxanes. nih.gov

The pyrolysis of cyclopentanone itself has been studied, revealing that at high temperatures (ranging from 800 to 1100 K), it decomposes into various products. nih.gov The primary decomposition products identified include ethene, 1,3-butadiene, ketene, allene, propyne, and various radical species. nih.gov A major proposed pathway involves a concerted mechanism leading to the formation of carbon monoxide and two equivalents of ethene. nih.govresearchgate.net

The table below outlines the major products identified from the pyrolysis of cyclopentanone.

| Product | Chemical Formula |

| Ethene | C₂H₄ |

| 1,3-Butadiene | C₄H₆ |

| Ketene | C₂H₂O |

| Allene | C₃H₄ |

| Propyne | C₃H₄ |

| Carbon Monoxide | CO |

Products identified from the pyrolysis of cyclopentanone at temperatures between 800 and 1100 K. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atoms within 3-(4-Fluorophenyl)cyclopentanone.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon is expected to resonate significantly downfield (around 190-220 ppm). fiveable.mechemicalbook.com The aromatic carbons would appear in the 115-165 ppm range, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The other aromatic carbons would also show smaller couplings (²JCF, ³JCF). The aliphatic carbons of the cyclopentanone (B42830) ring would be found in the upfield region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is illustrative, based on data for cyclopentanone and general substituent effects.

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to F-coupling) |

| Carbonyl (C=O) | ~218 | Singlet |

| Aromatic C-F | ~163 | Doublet (large J) |

| Aromatic C-H (ortho to F) | ~116 | Doublet (small J) |

| Aromatic C-H (meta to F) | ~130 | Doublet (small J) |

| Aromatic C-ipso | ~138 | Singlet or Triplet (small J) |

| Cyclopentanone C3 | Downfield-shifted alkyl | Singlet |

| Cyclopentanone C2/C4 | Alkyl region | Singlet |

| Cyclopentanone C5 | Alkyl region | Singlet |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would display a single primary signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the aryl fluoride (B91410). biophysics.org For aromatic fluorides, these shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The precise chemical shift for the 4-fluorophenyl group would be influenced by the electron-donating or -withdrawing nature of the cyclopentanone substituent. alfa-chemistry.comnih.govcolorado.edu

Low-temperature NMR spectroscopy is a powerful method for studying dynamic processes that are too fast to observe at room temperature. This technique can be used to detect and characterize transient reaction intermediates or to study conformational changes and aggregation phenomena in solution. youtube.com

In the context of this compound, low-temperature NMR could be hypothetically employed to:

Identify Reaction Intermediates: During its synthesis, for example, via a Michael addition or other condensation reactions, unstable intermediates may form. Cooling the reaction mixture to very low temperatures could slow down the reaction rates sufficiently to allow for the NMR detection and structural characterization of these transient species. jlu.edu.cn

Study Solution Aggregates: Molecules with aromatic rings can sometimes form aggregates or self-associates in solution. Low-temperature NMR can help to understand the nature of these aggregates and the intermolecular interactions driving their formation by observing changes in chemical shifts or the appearance of new signals at lower temperatures.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule.

The Gradient-Selected Correlation Spectroscopy (gCOSY) experiment is a homonuclear technique that reveals proton-proton (¹H-¹H) spin-spin coupling networks. msu.edu For this compound, a gCOSY spectrum would be invaluable for:

Mapping Cyclopentanone Protons: It would show cross-peaks connecting adjacent protons on the cyclopentanone ring. For instance, the proton at C3 would show correlations to the protons at C2 and C4, confirming their proximity in the carbon skeleton.

Confirming Aromatic Coupling: It would also confirm the coupling between the ortho and meta protons on the 4-fluorophenyl ring.

Distinguishing Isomers: This technique would be critical in distinguishing the 3-substituted isomer from the 2-substituted isomer by analyzing the complete coupling network of the cyclopentanone ring protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govpnnl.gov This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula. For this compound (C₁₁H₁₁FO), HRMS would be used to confirm its molecular weight by matching the experimentally measured exact mass to the calculated theoretical mass, distinguishing it from other compounds with the same nominal mass. nih.govchromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a soft ionization technique primarily used for large molecules like proteins, but it can also be applied to the analysis of smaller organic compounds with the selection of an appropriate matrix. nih.govcreative-proteomics.com This method is valued for its high throughput and sensitivity. researchgate.netnews-medical.netrsc.org In the analysis of this compound, MALDI-TOF MS would serve to confirm the molecular weight by detecting the molecular ion peak.

Electrospray Ionization (ESI) is a soft ionization technique that is often coupled with tandem mass spectrometry (MS/MS) to study the fragmentation patterns of ions. rsc.org This is particularly useful for structural elucidation. While the parent compound can be analyzed, derivatization is often employed to enhance ionization efficiency and direct fragmentation pathways.

For a derivatized form of this compound (e.g., an oxime or hydrazone), ESI-MS/MS would provide detailed structural information. acs.org In an MS/MS experiment, the protonated molecule or its adduct (e.g., a fluoride adduct) is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. Expected fragmentation pathways could include:

Cleavage of the bond between the cyclopentanone ring and the derivatizing group.

Ring-opening reactions of the cyclopentanone moiety.

Loss of the fluorophenyl group.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity between the cyclopentanone ring, the fluorophenyl group, and any derivatized functional groups. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the vibrational modes of a molecule. For this compound, the IR spectrum is expected to be characterized by a combination of vibrations from the cyclopentanone ring, the 4-fluorophenyl group, and the coupling between them.

The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclopentanone ring. This peak typically appears in the region of 1750-1740 cm⁻¹ for a five-membered ring ketone. The exact position can be influenced by the electronic effects of the 4-fluorophenyl substituent. masterorganicchemistry.comresearchgate.net

Vibrations associated with the 4-fluorophenyl group are also expected. These include the C-H stretching vibrations of the aromatic ring, typically observed in the 3100-3000 cm⁻¹ region. mdpi.com The C=C stretching vibrations within the aromatic ring usually give rise to a series of absorptions in the 1600-1450 cm⁻¹ range. nih.gov A key vibrational mode for this molecule is the C-F stretching vibration, which is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. scielo.org.za

The cyclopentanone ring itself contributes a number of characteristic vibrations. The CH₂ stretching vibrations of the methylene (B1212753) groups in the ring are expected in the 2960-2850 cm⁻¹ range. nist.gov The scissoring and wagging vibrations of these CH₂ groups would appear in the 1470-1445 cm⁻¹ and 1380-1350 cm⁻¹ regions, respectively. researchgate.net The entire molecule of this compound is predicted to have a complex fingerprint region below 1400 cm⁻¹, where various bending and skeletal vibrations overlap, making definitive assignments challenging without computational support.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 4-Fluorophenyl Ring | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | Cyclopentanone Ring | 2960-2850 | Medium |

| Carbonyl C=O Stretch | Cyclopentanone Ring | 1750-1740 | Strong |

| Aromatic C=C Stretch | 4-Fluorophenyl Ring | 1600-1450 | Medium to Weak |

| CH₂ Scissoring | Cyclopentanone Ring | 1470-1445 | Medium |

| C-F Stretch | 4-Fluorophenyl Group | 1250-1000 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to transitions involving the carbonyl chromophore and the aromatic ring.

Two main types of electronic transitions are anticipated for the carbonyl group: the n→π* and π→π* transitions. The n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group, is typically weak and appears at longer wavelengths, generally in the range of 270-300 nm for ketones. masterorganicchemistry.comlibretexts.org This transition is characteristically of low molar absorptivity.

The π→π* transition of the carbonyl group is more intense and occurs at shorter wavelengths, usually below 200 nm. masterorganicchemistry.com However, in this compound, the presence of the 4-fluorophenyl ring introduces additional electronic transitions. The aromatic ring itself exhibits π→π* transitions. The conjugation between the phenyl ring and the carbonyl group, although not direct, can influence the electronic transitions. The absorption maxima for related fluorinated phenyl ketones have been observed in the UV region. For instance, some substituted styryl 4'-fluorophenyl ketones show strong absorptions. arabjchem.org The UV spectrum of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, a related compound containing a 4-fluorophenyl group, displays absorption maxima at 239 nm and 385 nm. mdpi.com

Theoretical studies on related molecules suggest that the electronic transitions can be calculated using time-dependent density functional theory (TD-DFT) to support the experimental findings. researchgate.netnih.gov For this compound, the UV-Vis spectrum is likely to be a composite of the transitions originating from the ketone and the fluorinated aromatic ring, with potential shifts due to their interaction.

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| n→π* | Carbonyl (C=O) | 270-300 | Low |

| π→π* | 4-Fluorophenyl Ring | ~200-240 | High |

| π→π* | Carbonyl (C=O) | <200 | High |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional molecular structure and the arrangement of molecules in the solid state. While the specific crystal structure of this compound is not publicly available, analysis of related compounds allows for predictions about its likely solid-state characteristics.

The molecular structure would reveal precise bond lengths, bond angles, and torsion angles. The cyclopentanone ring is expected to adopt a non-planar conformation, likely an envelope or a twist form, to minimize steric strain. researchgate.net The 4-fluorophenyl group would be attached to the C3 position of the cyclopentanone ring, and the dihedral angle between the plane of the phenyl ring and the mean plane of the cyclopentanone ring would be a key structural parameter.

Table 3: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter | Description | Predicted Features |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | |

| Space Group | Centrosymmetric space groups are common for racemic mixtures | |

| Molecular Conformation | Cyclopentanone Ring | Envelope or Twist Conformation |

| Phenyl Ring Orientation | Defined by a dihedral angle relative to the cyclopentanone ring | |

| Intermolecular Interactions | C-H···O, C-H···π, dipole-dipole, C-H···F | |

| Supramolecular Motifs | Formation of chains or sheets via weak interactions |

Other Specialized Spectroscopic Techniques (e.g., EPR for Metal Complexes)

While FTIR, UV-Vis, and XRD are standard techniques for the characterization of an organic molecule like this compound, other specialized spectroscopic methods could provide further insights, although their application is less common for this type of compound.

Electron Paramagnetic Resonance (EPR) spectroscopy, for instance, is a powerful technique for studying species with unpaired electrons, such as radicals or metal complexes with paramagnetic centers. science-softcon.de For this compound itself, which is a diamagnetic molecule, EPR would not be directly applicable. However, if this molecule were used as a ligand to form a complex with a paramagnetic metal ion, EPR could provide valuable information about the electronic structure and the coordination environment of the metal center.

Other techniques such as Raman spectroscopy could complement the FTIR data by providing information on non-polar bonds and symmetric vibrations. mdpi.com Solid-state NMR could be used to study the local environment of the atoms in the crystalline state, providing information that is complementary to XRD. For complex biological systems where this molecule might act as an inhibitor, advanced NMR techniques could be used to study its binding to a target protein. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the electronic character and geometry of 3-(4-Fluorophenyl)cyclopentanone. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, the equilibrium geometry—including bond lengths, bond angles, and dihedral angles—can be precisely determined.

This optimization is crucial because the molecule's conformation is a key determinant of its physical and chemical properties. For instance, the orientation of the 4-fluorophenyl group relative to the cyclopentanone (B42830) ring can influence the molecule's reactivity and intermolecular interactions. DFT also provides a detailed picture of the electronic structure, revealing how electrons are distributed within the molecule.

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex electron-electron interactions. A commonly used and reliable functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for achieving a high degree of accuracy.

6-311G : Describes the core electrons with one function and valence electrons with three functions, allowing for greater flexibility.

++ : Adds diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and weak non-covalent interactions.

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.

The combination of B3LYP with 6-311++G(d,p) provides a robust theoretical model for calculating the properties of this compound with high accuracy.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The outermost orbital containing electrons, which acts as an electron donor (nucleophile).

LUMO : The innermost orbital without electrons, which acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating, for example, that the HOMO is likely localized on the electron-rich fluorophenyl ring, while the LUMO may be centered on the carbonyl group of the cyclopentanone ring.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table shows representative data that would be generated from a DFT calculation for a molecule like this compound. The specific values are for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. The map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic character. In this compound, this region would be prominent around the carbonyl oxygen and the fluorine atom.

Blue regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. This would be expected around the hydrogen atoms of the cyclopentanone ring.

Green regions : Represent neutral or zero potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, highlighting where it is most likely to interact with other charged or polar species.

Topological analyses of the electron density provide deeper insights into the nature of chemical bonds and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These methods map the probability of finding an electron pair in a given region of the molecule. High values of ELF/LOL indicate regions of covalent bonds, lone pairs, and atomic cores. They provide a clear visualization of the molecule's bonding pattern.

Reduced Density Gradient (RDG) : This analysis is particularly useful for identifying and characterizing weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG analysis would be critical for understanding how molecules of this compound might interact with each other in a condensed phase or with a biological receptor.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on a single, static molecule (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide a way to study the behavior of a molecule over time in a more realistic environment.

An MD simulation of this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, and then calculating the forces acting on each atom using a classical force field. By solving Newton's equations of motion, the trajectory of every atom can be tracked over a period of time (from nanoseconds to microseconds).

These simulations can reveal:

Conformational Dynamics : How the molecule flexes, bends, and rotates, and which conformations are most stable in a solution.

Solvation Effects : How solvent molecules arrange themselves around the solute and influence its behavior.

Interactions : How this compound interacts with other molecules, such as proteins or other chemical species, which is crucial for applications in materials science or drug design.

MD simulations bridge the gap between the static picture from quantum calculations and the dynamic behavior of molecules in real-world systems.

Evaluation of Conformational Stability and Dynamic Behavior in Solution

The three-dimensional structure of this compound is not static; the cyclopentanone ring can adopt several non-planar conformations, primarily envelope and twist forms. The presence of the bulky 4-fluorophenyl substituent at the C3 position influences the relative stability of these conformers.

| Relative Energies | The calculated energy difference between various conformers. | Indicates the population distribution of each conformer at thermal equilibrium. |

Analysis of Intermolecular Interactions in Silico

In silico methods are critical for understanding how molecules of this compound interact with each other and with other molecules. These noncovalent interactions govern the compound's physical properties, such as its boiling point, solubility, and crystal packing.

Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts. This method maps various close contacts, such as hydrogen-hydrogen, carbon-hydrogen, and fluorine-hydrogen interactions, on the molecular surface. Studies on other molecules containing the 4-fluorophenyl group have shown that the fluorine atom can substantially alter the nature and contribution of these intermolecular contacts. researchgate.net

Energy framework calculations, often performed using programs like CrystalExplorer, complement this analysis by computing the strength of these interactions. nih.gov The total interaction energy can be broken down into its electrostatic, polarization, dispersion, and repulsion components. nih.gov For this compound, key interactions would include dipole-dipole forces arising from the carbonyl group and the carbon-fluorine bond, as well as weaker van der Waals forces and potential C–H···O or C–H···F hydrogen bonds. nih.govmdpi.com These interactions create a complex three-dimensional network that defines the condensed-phase structure. nih.gov

Computational Insights into Fluorine Effects

The substitution of a hydrogen atom with fluorine on the phenyl ring has profound electronic consequences for the entire molecule. Computational chemistry provides a quantitative way to assess these effects.

Influence on Bond Orders and Stability Profiles

Table 2: Influence of Fluorination on Cyclopentanone Ring Bonds (Analog-Based)

| Fluorination Position | Effect on Adjacent Bonds | Effect on Other Bonds |

|---|---|---|

| α-position | Weakens the C1-C2 bond | Slightly strengthens the C1-C5 and C2-C3 bonds mdpi.com |

| β-position | Weakens the C1-C5 bond | Slightly strengthens the C1-C2 and C4-C5 bonds mdpi.com |

Note: Data based on general studies of fluorinated cyclopentanone derivatives as a proxy for the specific compound.

Predicted Electrochemical Properties and Solvent Behavior

DFT and COSMO-RS methods are employed to estimate properties relevant to the molecule's potential use as a solvent or electrolyte component in electrochemical devices. mdpi.comnih.gov Key predicted properties include the electrochemical stability window (ESW), dielectric constant (εr), and boiling point. nih.gov

Semi-Empirical Methods for Conformational and Electronic Structure Analysis

Semi-empirical quantum chemistry methods offer a computationally less expensive alternative to ab initio DFT calculations, making them suitable for analyzing large molecules and performing extensive conformational sampling. wikipedia.orgnih.gov These methods, which are based on the Hartree-Fock formalism, simplify calculations by using approximations like the neglect of diatomic differential overlap and incorporating parameters derived from experimental or high-level computational data. wikipedia.orgdoi.org

Popular semi-empirical methods include AM1, PM3, and MNDO, which are often available in software packages like MOPAC, AMPAC, and SPARTAN. wikipedia.org These methods are particularly valuable for initial conformational searches to identify low-energy structures before applying more rigorous and costly calculations. researchgate.net They have been successfully used to model the conformational structures of substituted alkanes and to analyze noncovalent interactions, which are crucial for understanding the behavior of molecules in biological systems and materials science. nih.govresearchgate.net While their results can be less accurate if the molecule is very different from those used in its parameterization, semi-empirical methods remain an important tool for initial electronic and structural analysis of complex organic molecules like this compound. wikipedia.orgdoi.org

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursors in the Synthesis of Chiral Scaffolds

The cyclopentanone (B42830) framework is a common motif in many biologically active compounds. The ability to introduce chirality and further functionalize this ring system is crucial for creating stereochemically defined molecules. 3-(4-Fluorophenyl)cyclopentanone acts as a precursor for generating such chiral scaffolds through various asymmetric transformations.

The synthesis of chiral 3,4-disubstituted cyclopentanones is a significant area of research, and this compound derivatives are instrumental in this field. An efficient and practical asymmetric synthesis has been developed for compounds like (+)-trans-3-hydroxymethyl-4-(3-fluorophenyl)cyclopentanone. nih.gov This process highlights the utility of the cyclopentanone core in stereocontrolled reactions. The key steps in such syntheses often involve establishing multiple stereocenters on the cyclopentane (B165970) ring with high precision. nih.gov

One notable strategy employs a sequence of catalytic reactions to achieve the desired stereochemistry. For instance, an asymmetric molybdenum-catalyzed alkylation can be used to set the first stereocenter, followed by a copper-catalyzed intramolecular diastereoselective cyclopropanation to establish the second. nih.gov A subsequent one-pot sequence involving ring-opening, deprotection, hydrolysis, and decarboxylation yields the final chiral disubstituted cyclopentanone. nih.gov Multicatalytic cascade reactions, combining secondary amine and N-heterocyclic carbene (NHC) catalysis, have also been developed to produce densely functionalized α-hydroxycyclopentanones with high enantioselectivities from related starting materials. nih.gov

Table 1: Key Reactions in Asymmetric Synthesis of Disubstituted Cyclopentanones

| Reaction Type | Catalyst/Reagent | Purpose | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Molybdenum-based catalyst | Establishes the first stereocenter | High stereoselectivity | nih.gov |

| Intramolecular Cyclopropanation | Copper-based catalyst | Sets the second stereocenter | High diastereoselectivity | nih.gov |

The cyclopropane (B1198618) ring is a prominent pharmacophore found in numerous natural products and established drugs. cas.cnnih.gov The combination of a cyclopropane ring with a fluorine atom can enhance biological potency and metabolic stability. cas.cn Consequently, the enantioselective synthesis of monofluorinated cyclopropanes is of special interest. cas.cn

Starting from scaffolds related to this compound, chiral cyclopropane derivatives can be prepared. A key synthetic challenge is the enantioselective construction of a fluorinated tertiary stereogenic carbon. cas.cn One successful approach involves an asymmetric Mo-catalyzed alkylation followed by a Cu-catalyzed intramolecular diastereoselective cyclopropanation. nih.gov This sequence generates a bicyclic intermediate which, upon ring opening, provides the desired chiral product. nih.gov Furthermore, chemoenzymatic strategies using engineered enzymes, such as variants of sperm whale myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of various olefins with diazoketone reagents to form cyclopropyl (B3062369) ketones. nih.gov These methods provide access to a diverse library of chiral cyclopropane scaffolds. nih.gov

Table 2: Strategies for Enantioselective Cyclopropane Synthesis

| Strategy | Key Transformation | Catalyst/System | Typical Substrates | Reference |

|---|---|---|---|---|

| Intramolecular Cyclopropanation | Diastereoselective cyclization of an allylic halide | Copper-based catalyst | Allylic halides derived from cyclopentanones | nih.gov |

| Monofluoromethylenation | Reaction with α,β-unsaturated carbonyls | Chiral α-fluoro carbanion strategy | α,β-unsaturated Weinreb amides | cas.cn |

Scaffold for Structural Diversification in Libraries

The this compound structure is an ideal scaffold for creating libraries of diverse compounds. Its functional groups—the ketone and the aromatic ring—can be readily modified, allowing for the systematic exploration of chemical space, which is essential in drug discovery and materials science.

High-performance liquid chromatography (HPLC) is a primary technique for the analysis and purification of chemical compounds. xjtu.edu.cn However, molecules that lack strong chromophores or are present in low concentrations can be difficult to detect. xjtu.edu.cnnih.gov Chemical derivatization is a crucial technique used to enhance the detectability and improve the separation of such compounds by introducing a tag that has strong UV absorbance or fluorescence. xjtu.edu.cnnih.gov

For cyclopentanone derivatives like this compound, the ketone functional group is a prime target for derivatization. Reagents that react with carbonyls can be employed to attach a detectable moiety. This is particularly important when separating enantiomers on chiral stationary phases, where derivatization can improve resolution and sensitivity. cas.cn For instance, after a synthetic sequence, the enantiomeric excess (ee) of resulting products is often determined by chiral HPLC analysis, a process that can be significantly enhanced by prior derivatization. cas.cn

Table 3: Common Derivatization Approaches for Carbonyl Compounds

| Reagent Class | Functional Group Targeted | Purpose of Derivatization | Analytical Technique | Reference |

|---|---|---|---|---|

| Hydrazines (e.g., 2,4-Dinitrophenylhydrazine) | Ketone/Aldehyde | Introduce a strong chromophore for UV detection | HPLC-UV | xjtu.edu.cnnih.gov |

| Hydroxylamines | Ketone/Aldehyde | Form oximes, improving chromatographic behavior | HPLC | xjtu.edu.cn |

Intermediates in the Development of Catalytic Reactions

The development of novel catalytic reactions is a cornerstone of modern organic chemistry. Substrates based on common structural motifs, such as the cyclopentanone ring system, are often used to test and showcase the utility of new catalysts and synthetic methods.

Carbon-hydrogen (C-H) activation is a powerful strategy that allows for the direct functionalization of C-H bonds, offering more atom-economical and efficient synthetic routes compared to traditional cross-coupling reactions. mdpi.com Derivatives of cyclic ketones, including cyclopentanones, can serve as important substrates in the development of these catalytic methods.

While specific studies focusing solely on the C-H activation of this compound are not extensively detailed in the provided context, the general class of compounds is relevant. The fluorinated phenyl ring in this molecule presents multiple C-H bonds that could be targeted for direct arylation or other functionalizations. Research in C-H activation often utilizes substrates with features like directing groups or specific electronic properties to achieve selectivity. mdpi.com The development of catalysts, often based on palladium, for the direct arylation of electron-deficient systems like 2,1,3-benzothiadiazole (B189464) (BT) derivatives demonstrates the potential for applying similar C-H activation strategies to other fluorinated aromatic scaffolds. mdpi.com The use of cyclopentanone derivatives in such exploratory studies helps to define the scope and limitations of new catalytic systems, paving the way for their broader application in synthesizing complex molecules for materials science and medicinal chemistry. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Novel Analogs with Tailored Stereochemistry

The biological activity of chiral molecules is often dependent on their stereochemistry. The development of synthetic methods to control the stereochemical outcome of reactions involving 3-(4-fluorophenyl)cyclopentanone is a significant area for future research. This involves the design and application of chiral catalysts or auxiliaries to selectively produce enantiomerically pure or enriched analogs. Such tailored stereochemistry is crucial for enhancing the efficacy and reducing potential side effects of derivative compounds in medicinal applications. For instance, in the context of p38 MAP kinase inhibitors, where related structures have shown promise, controlling the three-dimensional arrangement of the fluorophenyl group in relation to the cyclopentanone (B42830) ring could significantly impact biological activity. researchgate.netnih.gov

Exploration of Underexplored Reactivity Profiles

While this compound is primarily utilized as a ketone intermediate, its full reactivity profile remains to be comprehensively explored. Future research should delve into less common transformations of the cyclopentanone ring and the carbon-fluorine bond. This includes investigating its behavior in pericyclic reactions, radical-mediated processes, and novel C-H activation strategies. Understanding these underexplored reaction pathways could lead to the discovery of new synthetic routes to complex molecular architectures that are currently inaccessible. The introduction of fluorine can influence the reactivity of adjacent functional groups, an aspect that warrants further systematic investigation. mdpi.com

Integration of Advanced Computational Methodologies for Prediction

Advanced computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound. mdpi.comresearchgate.net Future research should leverage high-level density functional theory (DFT) calculations and ab initio methods to:

Predict spectroscopic data (NMR, IR) to aid in characterization.

Model reaction mechanisms and transition states to guide synthetic efforts.

Predict the physicochemical properties of novel analogs, such as solubility and electronic properties.

Perform virtual screening of potential biological targets for its derivatives.

By integrating these computational methodologies, researchers can rationalize experimental findings and accelerate the discovery and development of new applications for this compound. escholarship.orgpeerj.com

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing more sustainable and environmentally friendly methods for the preparation of this compound. This includes:

The use of renewable starting materials. amazonaws.comresearchgate.netrsc.org

The application of catalytic methods to replace stoichiometric reagents.

The use of greener solvents and reaction conditions.

The development of one-pot or tandem reactions to improve efficiency and reduce waste.

An example of a greener approach could involve the catalytic hydrogenation of a suitable precursor derived from biomass. amazonaws.com The development of such sustainable routes will be critical for the environmentally responsible production of this important chemical intermediate.

Q & A

Q. Table 1. Comparative Reactivity of Fluorophenyl-Substituted Cyclopentanones

| Compound | Reaction Type | Yield (%) | Key Observation | Reference |

|---|---|---|---|---|

| This compound | Aldol Condensation | 65 | High regioselectivity for α-position | |

| 3-(3-Fluorophenyl)cyclopentanone | Grignard Addition | 52 | Steric hindrance reduces efficiency | |

| 1-(4-Fluorophenyl)cyclopentanamine | Suzuki Coupling | 78 | Amine group stabilizes transition state |

Q. Table 2. Optimized Conditions for Key Transformations

| Reaction | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。